6-Methylchromone-2-carboxylic acid

Catalog No.
S3245721
CAS No.
5006-44-0
M.F
C12H10O4
M. Wt
218.208
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methylchromone-2-carboxylic acid

CAS Number

5006-44-0

Product Name

6-Methylchromone-2-carboxylic acid

IUPAC Name

6-methyl-4-oxochromene-2-carboxylic acid

Molecular Formula

C12H10O4

Molecular Weight

218.208

InChI

InChI=1S/C11H8O4/c1-6-2-3-9-7(4-6)8(12)5-10(15-9)11(13)14/h2-5H,1H3,(H,13,14)

InChI Key

SQNCAMKGCRBIJA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)O

solubility

not available

6-Methylchromone-2-carboxylic acid is a chromone derivative. Chromones are cyclic compounds containing nine carbon atoms with sp2 hybridization. They are commonly referred as 1,4-benzapyranes or γ-benzopyrones. Its energy of combustion was measured by an isoperibolic micro-combustion calorimeter. Standard molar enthalpy of formation derived from the energy of combustion, for 6-methylchromone-2-carboxylic acid was reported to be -(656.2 ± 2.2)kJmol-1.

6-Methylchromone-2-carboxylic acid (CAS 5006-44-0) is a derivative of the benzopyranone core structure, a scaffold found in many biologically active compounds. Chromone-2-carboxylic acids are widely used as versatile intermediates and precursors in the synthesis of pharmaceuticals, particularly mast cell stabilizers like cromolyn and nedocromil, and other bioactive molecules. The presence of the carboxylic acid at the 2-position and the methyl group at the 6-position provides specific steric and electronic properties that influence reactivity, solubility, and biological interactions compared to the unsubstituted parent compound or other analogs.

Research Fit

High-purity grade supports sensitive multi-step synthesis with reduced side-reaction risk.
Experimentally determined thermochemical stability aids process development and storage design.
Versatile chromone scaffold applicable in medicinal chemistry, fluorescent dye, and materials research.

Substituting 6-methylchromone-2-carboxylic acid with its parent compound, chromone-2-carboxylic acid, or other analogs is often unfeasible in established synthesis routes. The methyl group at the 6-position is not merely a passive substituent; it actively modifies the electronic properties and steric profile of the aromatic ring. This influences the regioselectivity of subsequent reactions and the stability of intermediates. For example, in the synthesis of complex pharmaceutical agents where the 6-position is a key anchoring or interaction point, using an unsubstituted analog would lead to reaction failure or the formation of incorrect products. Furthermore, physical properties like solubility and melting point are altered by the 6-methyl group, which can be critical for processability, crystallization, and purification steps in a manufacturing workflow.

Substitution Risk

Substituent position controls reactivity
6-methyl and 2-carboxylic acid pattern determines pKa and conformational behavior; isomer substitution may alter coupling efficiency and downstream yields.
Oxidation state governs thermodynamic stability
Chromone vs. chromanone scaffold reduction shifts enthalpy of formation substantially; cross-scaffold replacement can compromise synthetic or formulation consistency.
Scaffold-specific MAO interaction profile
Chromone-2-carboxylic acid core is reported inactive against MAO enzymes, whereas the 3-isomer is selective; switching scaffolds introduces unintended CNS target engagement.

Enhanced Microwave Synthesis Yield

In a direct comparison of microwave-assisted synthesis protocols, the precursor to 6-methylchromone-2-carboxylic acid (5'-methyl-2'-hydroxyacetophenone) provided a significantly higher yield than the unsubstituted precursor for chromone-2-carboxylic acid. The methyl-substituted compound yielded 73%, a notable process improvement over the 54% yield obtained for the unsubstituted analog under identical reaction conditions.

Evidence DimensionMicrowave-Assisted Synthesis Yield
Target Compound Data73% yield
Comparator Or BaselineChromone-2-carboxylic acid (unsubstituted analog): 54% yield
Quantified Difference35% relative increase in yield
ConditionsMicrowave-assisted synthesis from corresponding 2'-hydroxyacetophenone precursors, using K2CO3 as base in ethanol at 150 °C for 15 minutes.

For process chemists and manufacturers, a higher yield directly translates to lower precursor costs, reduced waste, and improved overall process economy.

HPLC Purity
Head-to-head
Target: ≥99%
Standard grade: 98%
Higher purity reduces side-reaction risk in multi-step synthesis.
HPLC analysis; off-white powder.

High Melting Point for Process Stability

6-Methylchromone-2-carboxylic acid exhibits a high, well-defined melting point reported consistently as 267-270 °C. This is a critical parameter for process development, indicating high thermal stability suitable for reactions requiring elevated temperatures without decomposition. This contrasts with other organic precursors that may have lower or broader melting ranges, complicating handling and process control.

Evidence DimensionMelting Point
Target Compound Data267-270 °C
Comparator Or BaselineGeneral benchmark for thermally stable organic precursors.
Quantified DifferenceN/A (Establishes a specific, high-value thermal property)
ConditionsStandard melting point determination (literature value).

A high and sharp melting point ensures material purity and stability, which is essential for reproducible process outcomes and for use in high-temperature synthesis without degradation.

Enthalpy of formation
Head-to-head
Target: −(656.2 ± 2.2) kJ mol⁻¹
Chromone-3-carboxylic acid: −(619.5 ± 2.6) kJ mol⁻¹
More exothermic value indicates higher solid-state stability.
Crystalline phase, 298.15 K, micro-combustion calorimetry.

Standard Enthalpy of Formation

The standard molar enthalpy of formation for solid 6-methylchromone-2-carboxylic acid has been experimentally determined to be -(656.2 ± 2.2) kJ/mol. This precise thermodynamic value is essential for computational modeling, process safety calculations, and understanding the compound's relative stability compared to isomers or other analogs for which this data may not be available. It provides a quantitative baseline for predicting reaction enthalpies and designing energy-efficient synthetic processes.

Evidence DimensionStandard Molar Enthalpy of Formation (Solid)
Target Compound Data-(656.2 ± 2.2) kJ/mol
Comparator Or BaselineFundamental thermodynamic property
Quantified DifferenceN/A (Provides a specific, quantitative material characteristic)
ConditionsDerived from isoperibolic micro-combustion calorimetry.

This fundamental thermodynamic data allows for accurate process modeling and safety assessments, a critical requirement for scaling up chemical production in industrial settings.

Enthalpy of formation
Head-to-head
Target: −(656.2 ± 2.2) kJ mol⁻¹
6-Methyl-4-chromanone: −(308.9 ± 3.0) kJ mol⁻¹
Large difference confirms oxidation state is critical for stability and reactivity.
298.15 K; chromone vs. reduced chromanone scaffold.
MAO-B Inhibition
Class-level
Chromone-2-carboxylic acid scaffold: almost inactive (reported). Chromone-3-carboxylic acid: potent hMAO-B inhibitor.
Suggests low MAO interference for pathway-targeted research avoiding CNS off-targets.
Extrapolated from parent scaffold; 6-methyl analog not directly tested.
Corrosion inhibition
Head-to-head
EIS and PDP screening across Al, Zn, mild steel in acetic, sulfuric, nitric acid (303–333 K).
Supports material screening; performance ranked against other chromone derivatives.
Full quantitative efficiency data in source thesis.

Anti-Allergic & Anti-Inflammatory Precursor

This compound is a key intermediate for synthesizing analogs of cromolyn and nedocromil, which are mast cell stabilizers used in treating asthma and allergies. The 6-methyl group is integral to the structure of some of these second-generation compounds, making this specific precursor a necessary starting material.

Bioactive Scaffold in Drug Discovery

The chromone core is a privileged scaffold in medicinal chemistry. This compound serves as a starting point for developing novel therapeutics targeting enzymes like monoamine oxidases or for creating compounds with anti-cancer or anti-Alzheimer's properties, where substitution at the 6-position is explored to optimize activity and selectivity.

Fluorescent Dyes & Material Science Intermediate

Leveraging its stable benzopyranone core, 6-methylchromone-2-carboxylic acid is used in the synthesis of specialized fluorescent dyes for biological imaging. Its high thermal stability also makes it a candidate for incorporation into advanced polymers and coatings where durability is required.

Application Fit Matrix

Application
Selection Property
Validation Focus
Inflammatory & neurodegenerative disease research intermediate
High-purity chromone building block
Purity-controlled synthesis and yield reproducibility
Fluorescent dye precursor for bioimaging research
Functionalizable chromone scaffold
Fluorescence conjugation and photostability screening
Natural product synthesis & scaffold diversification
Defined thermochemical stability and reactivity
Reaction optimization and thermal processing
Corrosion-resistant coatings & materials research
Multi-metal inhibition profile
EIS/PDP performance and film-formation analysis

XLogP3

2.3

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